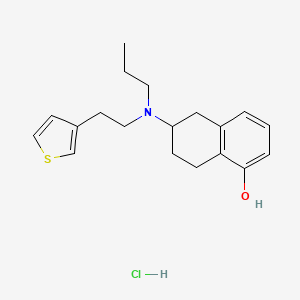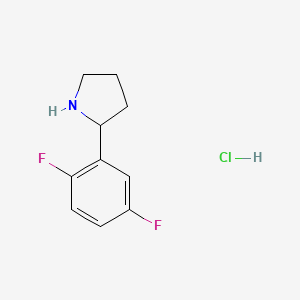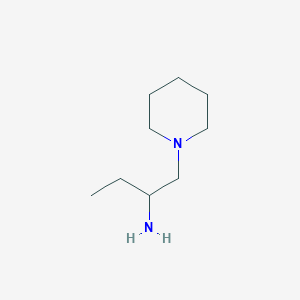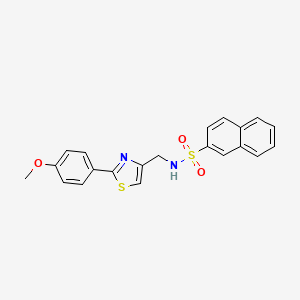
Hidrocloruro de N 0734
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N 0734 hydrochloride is a useful research compound. Its molecular formula is C19H26ClNOS and its molecular weight is 351.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N 0734 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N 0734 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Modulación del Receptor de Dopamina
El hidrocloruro de N 0734 actúa como un agonista potente y selectivo del receptor de dopamina. Derivado de Rotigotina (N-0437), se dirige específicamente a los receptores de dopamina sin actividad α2 significativa . Los investigadores exploran su potencial en el tratamiento de trastornos relacionados con la dopamina, como la enfermedad de Parkinson y la esquizofrenia.
Sistemas de Administración de Fármacos
Los nanocristales de this compound podrían mejorar la administración de fármacos. Los investigadores exploran su solubilidad, estabilidad y biodisponibilidad en formulaciones a nanoescala. Estos sistemas pueden mejorar la absorción de fármacos y el direccionamiento a los tejidos .
Mecanismo De Acción
Target of Action
N 0734 hydrochloride is a potent and selective dopamine receptor agonist . The primary target of N 0734 hydrochloride is the dopamine receptor, which plays a crucial role in the nervous system by regulating various functions such as mood, reward, and motor control .
Mode of Action
N 0734 hydrochloride interacts with its target, the dopamine receptor, by acting as an agonist . This means that N 0734 hydrochloride binds to the dopamine receptor and activates it, mimicking the action of dopamine .
Biochemical Pathways
Upon activation of the dopamine receptor by N 0734 hydrochloride, a series of biochemical pathways are affected. These pathways are primarily involved in the transmission of signals in the nervous system . The downstream effects of these pathways can lead to changes in mood, reward perception, and motor control .
Pharmacokinetics
As a dopamine receptor agonist, it is likely that n 0734 hydrochloride is rapidly absorbed and distributed throughout the body, particularly in areas with a high density of dopamine receptors . The impact of these ADME properties on the bioavailability of N 0734 hydrochloride is currently unknown.
Result of Action
The molecular and cellular effects of N 0734 hydrochloride’s action are primarily due to its activation of the dopamine receptor. This can lead to changes in neuronal signaling and ultimately affect various functions regulated by dopamine, such as mood, reward perception, and motor control .
Action Environment
The action, efficacy, and stability of N 0734 hydrochloride can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the density of dopamine receptors, and the overall state of the nervous system can all impact the action of N 0734 hydrochloride
Análisis Bioquímico
Biochemical Properties
N 0734 hydrochloride interacts with dopamine receptors, which are proteins that play a crucial role in transmitting signals within cells . The compound binds to these receptors, triggering a series of biochemical reactions that influence various cellular functions. The nature of these interactions is characterized by the compound’s ability to selectively bind to dopamine receptors, thereby influencing the activity of these proteins .
Cellular Effects
The effects of N 0734 hydrochloride on cells are primarily mediated through its interaction with dopamine receptors. By acting as an agonist, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with dopamine receptors can trigger intracellular signaling cascades, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of N 0734 hydrochloride involves its binding to dopamine receptors. This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level . The compound’s ability to bind to these receptors and influence their activity is a key aspect of its mechanism of action.
Metabolic Pathways
N 0734 hydrochloride may be involved in various metabolic pathways due to its interaction with dopamine receptors. These receptors are part of several biochemical pathways, including those related to neurotransmission and cellular metabolism
Propiedades
IUPAC Name |
6-[propyl(2-thiophen-3-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-10-20(11-8-15-9-12-22-14-15)17-6-7-18-16(13-17)4-3-5-19(18)21;/h3-5,9,12,14,17,21H,2,6-8,10-11,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYUTBVGLYXNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CSC=C1)C2CCC3=C(C2)C=CC=C3O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2565832.png)
![3-Phenyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine](/img/structure/B2565833.png)

![methyl 5-((1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2565838.png)
![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2565840.png)




![1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2565850.png)
![N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2565851.png)
![4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2565853.png)
![8-(2,5-dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2565854.png)

